Journal Name:Journal of Materials Chemistry B
Journal ISSN:2050-750X
IF:7.571
Journal Website:http://www.rsc.org/journals-books-databases/about-journals/journal-of-materials-chemistry-b/
Year of Origin:0
Publisher:
Number of Articles Per Year:754
Publishing Cycle:
OA or Not:Not
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Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB90218H
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Detail
Near-infrared dye IRDye800CW-NHS coupled to Trastuzumab for near-infrared II fluorescence imaging in tumor xenograft models of HER-2-positive breast cancer†
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB01486J
Near-infrared II fluorescent probes targeting tumors for diagnostic purposes have received much attention in recent years. In this study, a fluorescent probe for the NIR-II was constructed by using IRDye800CW-NHS fluorescent dye with Trastuzumab, which was investigated for its ability to target HER-2-positive breast cancer in xenograft mice models. This probe was compared with Trastuzumab-ICG which was synthesized using a similar structure, ICG-NHS. The results demonstrated that the IRDye800CW-NHS had significantly stronger fluorescence in the NIR-I and NIR-II than ICG-NHS in the aqueous phase. And the different metabolic modes of IRDye800CW-NHS and ICG-NHS were revealed in bioimaging experiments. IRDye800CW-NHS was mainly metabolised by the kidneys, while ICG-NHS was mainly metabolised by the liver. After coupling with Trastuzumab, Trastuzumab-800CW (TMR = 5.35 ± 0.39) not only had a stronger tumor targeting ability than Trastuzumab-ICG (TMR = 4.42 ± 0.10) based on the calculated maximum tumor muscle ratio (TMR), but also had a comparatively lower hepatic uptake and faster metabolism. Histopathology analysis proved that both fluorescent probes were non-toxic to various organ tissues. These results reveal the excellent optical properties of IRDye800CW-NHS, and the great potential of coupling with antibodies to develop fluorescent probes that will hopefully be applied to intraoperative breast cancer navigation in humans.
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Preparation of acid-driven magnetically imprinted micromotors and selective loading of phycocyanin†
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB02021E
Phycocyanin, a macromolecular protein known for its robust fluorescence, proves to be highly suitable for verifying the successful deposition of imprinted layers. In this study, an acid-propelled magnetic micromotor was successfully fabricated by utilizing surface imprinting and self-propelled nanomotor technology to achieve selective loading and capture of targets such as phycocyanin for future applications in environmental monitoring and precision drug delivery in vivo. This micromotor features a distinct recognition layer achieved through a template electrodeposition method. The outermost imprint layer of the micromotor was meticulously crafted using poly(3,4-ethylenedioxythiophene)/poly(sodium-4-styrenesulfonate) in the presence of a template, while the Pt layer serves as the supportive foundation, the Ni layer acts as the magnetic guidance component, and the innermost layer consists of metal Zn. In acidic environments, the Zn reacts to generate bubbles, which propels the micromotor's motion. The micromotor was comprehensively characterized using techniques such as scanning electron microscopy. Findings highlight the exceptional self-propulsion of the Zn-based micromotor, which is a fusion of molecular imprinting and micromotor technologies. This innovative design achieves an impressive maximum velocity of approximately 100 μm s−1, as well as commendable magnetic steering performance. Furthermore, the micromotor demonstrates the ability to imprint target protein through the imprint layer, enabling selective recognition and capture for transport of specific phycocyanin. In vitro cytotoxicity tests have also demonstrated that the micromotors are non-toxic to cells. This breakthrough concept offers a novel avenue for realizing targeted capture and transport of specific nutrients within the human gastric environment.
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Screening and investigation of a short antimicrobial peptide: AVGAV†
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB01672B
Bacterial resistance to various drugs is a major problem concerning the field of antibacterial agents. Fortunately, peptides with antibacterial activity can alleviate this problem. In this study, a short peptide (AVGAV) with excellent antibacterial activity was successfully screened from a peptide library by a self-made membrane chromatographic packing. The AVGAV peptide exhibits good biocompatibility and is non-toxic and non-irritating, which ensures that it presents safe antibacterial effects. AVGAV promoted wound healing in a mouse wound bacterial infection model. Most importantly, as a synthetic antimicrobial peptide, AVGAV can alleviate the problem of bacterial resistance, thus improving its application potential. This study provides a solution to the existing and potential problem of bacterial resistance.
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Glycolysis inhibition for synergistic phototherapy of triple-negative breast cancer†
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB02059B
Phototherapy is a local and precise therapeutic technique for tumor treatment. However, the therapeutic effects of photothermal and photodynamic therapies are inevitably encountered by hypoxia of the tumor microenvironment and heat shock protein induced by hyperthermia, respectively. Herein, we found that mannose, a glucose analog, could reverse tumor hypoxia by inhibiting glycolysis of cancer cells and suppressing the expression of heat shock protein through inhibiting cellular adenosine triphosphate (ATP) generation. Next, we used lipid nanoparticles simultaneously loaded with indocyanine green (ICG) and mannose molecules, named imLipo, for tumor therapy. Both in vitro and in vivo experiments evidenced that the imLipo nanoplatform has significant therapeutic efficacy through synergistic phototherapy under single near-infrared laser irradiation. This work shows that glycolysis inhibition can overcome the challenges of phototherapy. In addition, all three parts (mannose, ICG, and lipid) of imLipo are clinically approved and our designed nanoplatforms have great potential for future tumor treatment.
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Exploring the antimicrobial potential of isoniazid loaded Cu-based metal–organic frameworks as a novel strategy for effective killing of Mycobacterium tuberculosis†
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB02292G
Tuberculosis (TB) remains one of the most infectious pathogens with the highest human mortality and morbidity. Biofilm formation during Mycobacterium tuberculosis (Mtb) infection is responsible for bacterial growth, communication, and, most essentially, increased resistance/tolerance to antibiotics leading to higher bacterial persistence. Thus, biofilm growth is presently considered a key virulence factor in the case of chronic disease. Metal–Organic Frameworks (MOFs) have recently emerged as a highly efficient system to improve existing antibiotics' therapeutic efficacy and reduce adverse effects. In this regard, we have synthesized Cu-MOF (IITI-3) using a solvothermal approach. IITI-3 was well characterized by various spectroscopic techniques. Herein, IITI-3 was first encapsulated with isoniazid (INH) to form INH@IITI-3 with 10 wt% loading within 1 hour. INH@IITI-3 was well characterized by PXRD, TGA, FTIR, and BET surface area analysis. Furthermore, the drug release kinetics studies of INH@IITI-3 have been performed at pH 5.8 and 7.4 to mimic the small intestine and blood pH, respectively. The results show that drug release follows first-order kinetics. Furthermore, the antimycobacterial activity of INH@IITI-3 demonstrated significant bacterial killing and altered the structural morphology of the bacteria. Moreover, INH@IITI-3 was able to inhibit the mycobacterial biofilm formation upon treatment and showed less cytotoxicity toward the murine RAW264.7 macrophages. Thus, this work significantly opens up new possibilities for the applications of INH@IITI-3 in biofilm infections in Mtb and further contributes to TB therapeutics.
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A metal–organic framework complex for enhancing tumor treatments through synergistic effect of chemotherapy and photodynamic therapy†
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB01592K
Porphyrin-based metal–organic frameworks (PMOFs) are a kind of crystal hybrid material with broad application prospects in energy, catalysis, biomedicine, and other fields. In this study, the La-TCPP PMOF nanocrystal was constructed using a porphyrin ligand and La ion. This material can produce a high loading rate on doxorubicin (DOX) owing to its special porous structure. The high loading rate of drug molecules and the reactive oxygen species (ROS) of the porphyrin ligand enable La-TCPP@DOX nanocrystal to produce a powerful killing effect on cancer cells under the synergistic attack of chemotherapy (CT) and photodynamic therapy (PDT). Finally, by modifying the targeted aptamer, the actual therapeutic effect of this special La-TCPP@DOX@Apt material on tumors was confirmed by applying the established mouse tumor model. The composite nanomaterial not only avoids the side effects caused by high concentrations of chemotherapeutic drugs, but also overcomes the limitation of PDT owing to insufficient light penetration and can inhibit and kill solid tumors under the condition of synergistic attack. This study is a complement to PMOF crystal materials, and its tumor-killing ability was achieved by loading drugs and introducing targeting molecules, which proves that the synergistic attack can more effectively inhibit and treat solid tumors. These studies have a reference and guiding significance for the treatment of cancer patients.
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Manganese-mineralized cancer cells as immunogenic cancer vaccines for tumor immunotherapy†
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB01538F
The strategy of using tumor cells to construct whole-cell cancer vaccines has received widespread attention. However, the limited immunogenicity of inactivated tumor cells and the challenge of overcoming immune suppression in solid tumors have hindered the application of whole-cell-based cancer immune therapy. Inspired by the regulatory effects of MnO2 and spatiotemporal control capability of material layers in cell surface engineering, we developed a manganese (Mn)-mineralized tumor cell, B16F10@MnO2, by inactivating B16F10 melanoma cells with KMnO4 to generate manganese-mineralized tumor cells. The cell-based composite was formed by combining amorphous MnO2 with the membrane structure of cells based on the redox reaction between KMnO4 and tumor cells. The MnO2 layer induced a stronger phagocytosis of ovalbumin (OVA)-expressing tumor cells by antigen presenting cells than formaldehyde-fixed cells did, resulting in specific antigen-presentation in vitro and in vivo and subsequent immune responses. Intratumoral therapy with B16F10@MnO2 inhibited B16F10 tumor growth. Moreover, the infiltration of CD8+ T cells within B16F10 solid tumors and the proportion of central memory T cells both increased in B16F10@MnO2 treated tumor-bearing mice, indicating enhanced adaptive immunity. This study provides a convenient and effective method to improve whole-cell-based anti-tumor therapy.
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A novel MWCNT-encapsulated (2-aminoethyl)piperazine-decorated zinc(ii) phthalocyanine composite: development of an electrochemical sensor for detecting the antipsychotic drug promazine in environmental samples
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB01859H
A nanocomposite of (2-aminoethyl)piperazine ligand substituted with zinc(II) tetra carboxylic acid phthalocyanine (ZnTEPZCAPC) and MWCNTs was constructed and employed to develop an electrochemical sensor with outstanding sensitivity and a low detection limit. The macrocyclic complex ZnTEPZCAPC was first synthesized and then employed for the electrochemical determination of the antipsychotic drug promazine (PMZ). The as-prepared ZnTEPZCAPC and MWCNT nanocomposite was characterized using different techniques, such as Fourier-transform infrared (FT-IR) spectroscopy, X-ray diffraction (XRD), UV-visible spectroscopy (UV-Vis), field emission scanning electron microscopy (FE-SEM), and thermogravimetric analysis (TGA). Further, the prepared ZnTEPZCAPC@MWCNT nanocomposites were modified on a glassy carbon electrode (GCE) surface, and the electrochemical activity was investigated using cyclic voltammetry (CV), differential pulse voltammetry (DPV), and chronoamperometry (CA) tests in pH 7.0 phosphate buffer solution (PBS) in the potential window of 0.0–1 V. The ZnTEPZCAPC@MWCNTs displayed a superior electrochemical performance because of their high electrochemical active surface area (0.453 cm2), good conductivity, and a synergetic effect. The developed electrochemical sensor exhibited a broad linear range of 0.05–635 μM and the lowest detection limit of 0.0125 nM, as well as excellent sensitivity, repeatability, and reproducibility. Finally, the fabricated sensor was successively used for the real-time detection of PMZ in environmental and biological samples and displayed feasible recoveries.
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A polyhexamethylene biguanide-assembly assisted strategy of dentin bonding greatly promotes bonding effects and caries treatment†
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB02083E
Structural degeneration of a hybrid layer composed of a demineralized dentin matrix (DDM) and adhesive causes unsatisfactory functional outcomes in terms of bonding repair and caries treatment and is accompanied by high prevalence of secondary caries. Clinically, defects in the hybrid layer from insufficient adhesive infiltration, bacterial load from retained infected-dentin, and bacterial attack from the oral cavity are the main threats to degeneration. Currently, there is no strategy to simultaneously address adhesive penetration and bacterial infection. Herein, based on the core role of the strongly-polar hydrated DDM interface in dentin bonding, an interface-reconstructed bonding strategy assisted by electrostatic assembly of broad-spectrum germicidal polyhexamethylene biguanide (PHMB) is proposed that kills two birds with one stone. PHMB is absorbed onto the anionic 3D DDM forming a PHMB/DDM complex. The surface potential of the DDM increases by about 100 mV, the anion content decreases by 20%, and the interface water content decreases by nearly 40%. All of these changes contribute to the penetration of the adhesive, thereby improving the bonding strength and durability. After thermal cycling aging, the bonding strength of the PHMB group was 1.45–1.65 times that of the control group. In terms of antibacterial properties, PHMB treatment not only has a bacterial-killing ability due to the already formed biofilm but also significantly reduces the adhesion of bacteria, thereby delaying the occurrence of secondary caries. In summary, PHMB treatment reconstructed the DDM interface, resulting in a defect-low and inherent antibacterial hybrid layer that improves the bonding effect, treatment of caries and even prevention of secondary caries.
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A MXene@AgAu@PDA nanoplatform loaded with AgAu nanocages for enhancing catalytic activity and antibacterial performance†
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB01755A
With the rapid development of social industrialization, environmental problems seriously threaten people's health, especially water pollution. Therefore, there is an urgent need to construct a multifunctional nanoplatform for different scenarios. Two-dimensional MXene@AgAu@PDA nanosheets loaded with AgAu bimetallic nanocages have been prepared by a one-step method. First, the in situ generated MXene@Ag is used as an auxiliary template, and then HAuCl4 and dopamine are added for in situ redox-oxidizing polymerization reactions to obtain AgAu catalytic nanocages and the protective polydopamine (PDA) layer which can improve the stability and biocompatibility. MXene and PDA have excellent photothermal conversion ability while hollow AgAu nanocages have strong absorption in the near-infrared region and a local surface plasmonic resonance effect. In comparison to the catalytic reaction rates under dark and room temperature conditions, the catalytic kinetic rate of MXene@AgAu@PDA nanosheets under near-infrared irradiation increases from 0.13 to 0.69 min−1 mg−1. Density functional theory (DFT) is used to study the electron transfer behavior between AgAu nanocages and MXene nanosheets, and the mechanism of the enhanced catalytic reaction rate is analyzed. Besides, due to its Ag ions and photothermal coupling antibacterial properties, 40 μg mL−1 MXene@AgAu@PDA nanosheets inactivates nearly all E. coli and S. aureus after irradiation with near-infrared light for 6 min.
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Direct osteogenesis and immunomodulation dual function via sustained release of naringin from the polymer scaffold
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB01555F
Many traditional Chinese medicine monomers, such as naringin (NG), can regulate the local immune microenvironment to benefit osteogenesis. However, the rapid release of NG from scaffolds severely influences the osteogenesis-promoting effect. Herein, NG was loaded into mesoporous bioglass (MBG) to achieve sustained release through physical adsorption and the barrier role of mesoporous channels, then MBG loaded with NG was added to poly(L-lactic acid) (PLLA) to fabricate composite scaffolds by selective laser sintering (SLS) technology. The results showed that the NG-MBG/PLLA scaffolds could continuously and slowly release NG for 14 days compared with NG/PLLA scaffolds, and the cumulative release amount for the NG-MBG/PLLA scaffolds was 44.26%. In addition, the NG-MBG/PLLA scaffolds can promote the proliferation and osteogenesis differentiation of mouse bone marrow mesenchymal stem cells (mBMSCs). Meanwhile, the composite scaffolds decreased the reactive oxygen species (ROS) level of RAW264.7 under the stimulation of lipopolysaccharide (LPS) and significantly suppressed interleukin-6 (IL-6) and enhanced arginase-1 (Arg-1) protein expressions. Moreover, calcium nodule and alkaline phosphatase production of mBMSCs in a macrophage-conditioned medium for the NG-MBG/PLLA group also evidently increased compared with the PLLA and MBG/PLLA groups. These NG sustained-release composite scaffolds with osteo-immunomodulation function have great application prospects in the clinic.
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PEGylation of a shell over core–shell MOFs—a novel strategy for preventing agglomeration and synergism in terms of physicochemical and biological properties†
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB01125A
We demonstrate a new strategy of PEGylation over core–shell MOFs of HKUST-1 and Cu-MOF-2 by a solvothermal method. The novel synthesized PEGylated core–shell MOFs has synergistic enhancement in terms of physicochemical and biological properties. FTIR spectroscopy and XRD analysis described the bonding characteristics of the double-shelled–core MOFs PEG@HKUST-1@CuMOF-2 and PEG@CuMOF-2@HKUST-1. XPS and EDAX spectroscopy confirmed the structural features of the PEG@core–shell MOFs. The as-synthesized PEG-modified core–shell MOFs showed a readily identifiable morphology with a reduction in particle size. The significant observation from SEM and TEM was that agglomeration disappeared completely, and the morphology of individual core–shell MOFs was clearly revealed. BET analysis provided the surface characteristics of MOF compounds. The chemical states of frameworks were established by XPS. The designed PEG-modified copper MOFs were evaluated for their activity against Gram-positive (Staphylococcus aureus, Enterococcus faecalis), Gram-negative (Escherichia coli and Klebsiella pneumoniae) bacterial species and activity against fungal species (Aspergillus niger and Candida albicans). This research work highlights a facile and synergistic approach to design promising biocompatible nano-dimensional core–shell MOFs for biological applications.
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Hydroxyapatite nanoparticle-modified porous bone grafts with improved cell attachment†
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB01839C
Emulsion-templated foams have displayed promise as injectable bone grafts; however, the use of a surfactant as an emulsifier resulted in relatively small pores and impedes cell attachment. Hydroxyapatite nanoparticles were explored as an alternative stabilizer to address these limitations. To this end, hydroxyapatite nanoparticles were first modified with myristic acid to generate the appropriate balance of hydrophobicity to stabilize a water-in-oil emulsion of neopentyl glycol diacrylate and 1,4-butanedithiol. In situ surface modification of the resulting foam with hydroxyapatite was confirmed with elemental mapping and transmission electron microscopy. Nanoparticle-stabilized foams displayed improved human mesenchymal stem cell viability (91 ± 5%) over surfactant-stabilized foams (23 ± 11%). Although the pore size was appropriate for bone grafting applications (115 ± 71 μm), the foams lacked the interconnected architecture necessary for cell infiltration. We hypothesized that a co-stabilization approach with both surfactant and nanoparticles could be used to achieve interconnected pores while maintaining improved cell attachment and larger pore sizes. A range of hydroxyapatite nanoparticle and surfactant concentrations were investigated to determine the effects on microarchitecture and cell behavior. By balancing these interactions, a co-stabilized foam was identified that possessed large, interconnected pores (108 ± 67 μm) and improved cell viability and attachment. The co-stabilized foam was then evaluated as an injectable bone graft including network formation, microscale integration with bone, push out strength, and compressive properties. Overall, this work demonstrated that in situ surface modification with nHA improved cell attachment while retaining desirable bone grafting features and injectability.
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A pH-responsive supramolecular hydrogel encapsulating a CuMnS nanoenzyme catalyst for synergistic photothermal–photodynamic–chemodynamic therapy of tumours†
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB01769A
Traditional cancer therapies no longer meet the current demand for cancer precision therapy and personalized treatment and it's essential to develop new therapeutic modalities as well as to investigate new combination anti-tumor mechanisms. Therefore, amphiphilic prodrug polymer chains linking methoxy poly(ethylene glycol) (mPEG) and cinnamaldehyde (CA) with adipic acid dihydrazide (ADH) as the pH-responsive center were designed and synthesized, which could self-assemble into PAC micelles in aqueous solution. A supramolecular hydrogel was formed based on the host–guest interaction between α-cyclodextrin (α-CD) and PAC micelles. Polyetherimide (PEI) modified copper manganese sulfide nanoenzyme catalysts (PCMS NPs) were prepared by a solvothermal method, which could be uniformly dispersed in the hydrogel to form a composite supramolecular hydrogel (PCMS@PAC/α-CD Gel). Under an acidic tumor environment, pH-responsive hydrazone bonds were broken, resulting in the slow release of CA and the amplification of hydrogen peroxide (H2O2) levels. PCMS NPs exerted peroxidase (POD)-like activity and catalase (CAT)-like activity, which could convert H2O2 into hydroxyl radicals (˙OH) and oxygen (O2) to alleviate intra-tumor hypoxia and induce apoptosis, while exerting glutathione oxidase (GPX)-like activity to consume glutathione (GSH) to further enhance the effect of chemodynamic therapy (CDT). Under near-infrared light (NIR) irradiation, PCMS NPs exhibited an excellent photothermal conversion performance, which could rapidly increase the temperature of tumor cells to above 42 °C for photothermal therapy (PTT) and convert O2 to a superoxide anion (˙O2−) by exerting oxidase (OXD)-like activity for photodynamic therapy (PDT). It was demonstrated by in vitro and in vivo experiments that the PCMS@PAC/α-CD Gel was highly cytotoxic to cancer cells and could effectively inhibit tumor growth, indicating the potential for applications in the fields of biomedicine and smart materials.
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Towards molecularly imprinted polymers that respond to and capture phosphorylated tyrosine epitopes using fluorescent bis-urea and bis-imidazolium receptors†
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB01474F
Early detection of cancer is essential for successful treatment and improvement in patient prognosis. Deregulation of post-translational modifications (PTMs) of proteins, especially phosphorylation, is present in many types of cancer. Therefore, the development of materials for the rapid sensing of low abundant phosphorylated peptides in biological samples can be of great therapeutic value. In this work, we have synthesised fluorescent molecularly imprinted polymers (fMIPs) for the detection of the phosphorylated tyrosine epitope of ZAP70, a cancer biomarker. The polymers were grafted as nanometer-thin shells from functionalised submicron-sized silica particles using a reversible addition-fragmentation chain-transfer (RAFT) polymerisation. Employing the combination of fluorescent urea and intrinsically cationic bis-imidazolium receptor cross-linkers, we have developed fluorescent sensory particles, showing an imprinting factor (IF) of 5.0. The imprinted polymer can successfully distinguish between phosphorylated and non-phosphorylated tripeptides, reaching lower micromolar sensitivity in organic solvents and specifically capture unprotected peptide complements in a neutral buffer. Additionally, we have shown the importance of assessing the influence of counterions present in the MIP system on the imprinting process and final material performance. The potential drawbacks of using epitopes with protective groups, which can co-imprint with targeted functionality, are also discussed.
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Self-powered triboelectric wearable biosensor using Scotch tape†
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB01481A
A novel self-powered wearable triboelectric biosensor concept is proposed in this paper, which consists of Scotch tape and a metalized polyester sheet (Al/PET). The Scotch tape is the sensing element by exploring the interaction between the tape polypropylene backing material and the acrylic adhesive layer when pressing and releasing. The polypropylene surface only has partial positive charges because of a nonpolar surface, while the acrylic adhesive has a polar surface with positively and negatively charged and neutral regions. Atomic size gaps are formed because of the attractive and repulsive areas at the interface due to van der Waals forces. These density depleted regions act as ‘geometric’ gaps to produce triboelectric charges via contact and separation on a microscopic scale. This leads to our wearable biosensor design for measuring human body motion. Associated skin contraction and relaxation during body motion will activate the contact and separation between the polypropylene and acrylic adhesive layer when the sensor assembly is adhered to the skin. Various demonstrations were conducted to detect different body motions, including elbow flexion at a low angle, forearm protonation, forearm supination, knee flexion/extension, proximal interphalangeal flexion/extension, temple motion due to eye blinking, and temporomandibular opening. Unique features can be identified which are associated with different body motions. Moreover, the measurements from our triboelectric sensor correlate well with the results from a commercial electromyography (EMG) sensor in an isokinetic leg extension test, which leads to a new method of measuring human muscle activation.
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Belinostat loaded lipid–polymer hybrid nanoparticulate delivery system for breast cancer: improved pharmacokinetics and biodistribution in a tumor model†
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB01317K
Despite various treatment modalities for breast cancer, it still persists as one of the most diagnosed types of cancer in females. The recent investigations in the epigenetics of breast cancer reveal several aberrations in the expression levels of various HDAC enzymes. Henceforth, the present work entails the formulation and characterization of a lipid polymer-based hybrid nanoparticulate (LPN) system for delivery of an epigenetic modulator drug, Belinostat, for its clinical application in breast cancer. The size of Belinostat nanoparticles prepared using a modified hot homogenization method was found to be 166.6 ± 19.95 nm with an encapsulation efficiency of 94.5 ± 5.1%. In vitro characterization for cytotoxicity, cellular uptake, and protein expression in two different breast cancer cells, 4T1 and MCF 7, revealed the superiority of the formulation in comparison with the free drug in MCF 7 cells. Subsequently, the behaviour of the formulation in in vivo settings of healthy and breast cancer xenograft bearing animals was analyzed using pharmacokinetic and biodistribution studies. The results revealed that the formulation demonstrated multi-fold improvement in the pharmacokinetic parameters in tumor bearing animals when compared with the free drug while no difference in pharmacokinetic behaviour was observed in healthy animals indicating the altered biodistribution and specificity of the formulation in breast tumor. This was confirmed by the biodistribution studies exhibiting 20-fold improved uptake and retention of the nanoparticulate formulation in tumor tissues of the animal model at the end of 4 h. Thus, the developed LPN system holds potential to act as a novel drug delivery system for Belinostat with several advantages over the free drug.
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Rational design of copper(i)-doped metal–organic frameworks as dual-functional nanocarriers for combined chemo–chemodynamic therapy†
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB01869E
Combination therapies are an increasingly important part of the antitumor medicine armamentarium. However, developing desirable nanomaterials for combination therapies is still a great challenge. Herein, a biocompatible Cu(I)-doped metal–organic framework (MOF) (denoted as CuZn-ZIF) is designed as a novel dual-functional nanocarrier. Doxorubicin molecules are covalently bound to the surface of the CuZn-ZIF and released by the cleavage of chemical bonds in an acidic environment, demonstrating the capacity of controlled drug release. More importantly, CuZn-ZIF nanocarriers can simultaneously play the role of nanocatalysts, capable of catalyzing H2O2 into a highly reactive intracellular toxic hydroxyl radical (˙OH). An in vivo study reveals that nanoparticles exhibit high antitumor efficacy through the combined performance of DOX and Cu(I), proving the great potential of this copper(I)-based MOF for combined chemo-chemotherapy to improve therapeutic efficacy.
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Aza-BODIPY with two efficacious fragments for NIR light-driven photothermal therapy by triggering cancer cell apoptosis†
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB02132G
The reasonable structure of aza-BODIPY renders it as an efficient photothermal reagent for photothermal therapy. Herein, we describe the design and synthesis of aza-BODIPY NMeBu with the free rotating tert-butyl group and the dimethylamino-substituted segment to promote the photothermal conversion via the excited state non-radiative transition. NMeBu was found to be the π–π stacking form in the unit cell based on X-ray analysis. NMeBu-NPs by self-assembly possessed a near-infrared absorption (λabs = 772 nm), and once activated by near-infrared light, the photothermal efficiency in aqueous solution can reach 49.3%. NMeBu-NPs can penetrate the cell and trigger cell death via the apoptosis pathway under low concentration and low light power irradiation, thereby avoiding dark toxicity. Aza-BODIPY created using this procedure has excellent photothermal efficiency and could serve as a potential candidate for the treatment of cancer cells and tumors.
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11274
SCI Journal Division of the Chinese Academy of Sciences
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工程技术2区 MATERIALS SCIENCE, BIOMATERIALS 材料科学:生物材料2区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
7.90 71 Science Citation Index Science Citation Index Expanded Not
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